molecular formula C17H25ClN2O4S B5207473 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide

Cat. No.: B5207473
M. Wt: 388.9 g/mol
InChI Key: ZUDMGRMNWDHHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, a propylsulfamoyl group, and a cyclohexylacetamide moiety. It is used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with propylamine to form 2-chloro-4-(propylamino)phenol. This intermediate is then sulfonated using chlorosulfonic acid to yield 2-chloro-4-(propylsulfamoyl)phenol. The final step involves the reaction of this intermediate with N-cyclohexylacetamide under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the phenoxy group may facilitate binding to specific receptors or other biomolecules, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-phenylacetamide: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.

    2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide: This derivative contains a furan-2-ylmethyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk, potentially enhancing the compound’s stability and binding affinity to certain targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-2-10-19-25(22,23)14-8-9-16(15(18)11-14)24-12-17(21)20-13-6-4-3-5-7-13/h8-9,11,13,19H,2-7,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMGRMNWDHHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.